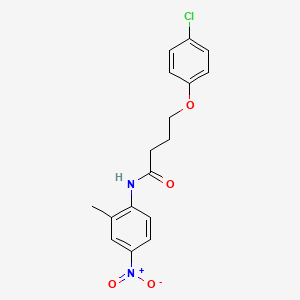
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
Mechanism of Action
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide inhibits glutamate transporters by binding to the substrate binding site of the transporter. This results in the accumulation of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been shown to be a potent and selective inhibitor of glutamate transporters, with minimal off-target effects.
Biochemical and Physiological Effects:
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been shown to have several biochemical and physiological effects. It can induce epileptiform activity in brain slices, indicating that it can disrupt normal neuronal activity. It can also increase the release of dopamine in the striatum, which may be related to its potential as a treatment for Parkinson's disease. Additionally, 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide is its potency and selectivity for glutamate transporters. This makes it a useful tool for studying the role of glutamate transporters in various physiological and pathological conditions. However, 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has some limitations as well. It can induce epileptiform activity in brain slices, which may limit its use in certain experimental setups. Additionally, 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has a short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for research on 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide. One potential area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of new treatments for neurological disorders that are associated with dysregulation of glutamate transporters. Another area of research is the study of the long-term effects of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide on neuronal function and behavior. This could help to elucidate the role of glutamate transporters in normal brain function and in the pathogenesis of neurological disorders. Finally, there is a need for more research on the safety and toxicity of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide, particularly in the context of potential clinical use.
Synthesis Methods
The synthesis of 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2,3,4-trifluoroaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide in high purity. The synthesis method has been optimized to yield high-quality 4-methoxy-N-(2,3,4-trifluorophenyl)benzamide with minimal impurities.
Scientific Research Applications
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for the clearance of extracellular glutamate, which is an important neurotransmitter in the central nervous system. Dysregulation of glutamate transporters has been implicated in several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-9-4-2-8(3-5-9)14(19)18-11-7-6-10(15)12(16)13(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTVSHOCQXEMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2,3,4-trifluorophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)